molecular formula C4H3BrN2O2S B12965246 6-Bromopyridazine-3-sulfinic acid

6-Bromopyridazine-3-sulfinic acid

Cat. No.: B12965246
M. Wt: 223.05 g/mol
InChI Key: FFDCBIGKOQMIRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromopyridazine-3-sulfinic acid is a heterocyclic organic compound featuring a bromine atom at the 6th position and a sulfinic acid group at the 3rd position on a pyridazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromopyridazine-3-sulfinic acid typically involves the bromination of pyridazine derivatives followed by sulfonation. One common method includes the use of 6-bromopyridazine as a starting material, which undergoes sulfonation using reagents such as sulfur dioxide and hydrogen peroxide under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and sulfonation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfinic acid group to a sulfide or thiol group.

    Substitution: The bromine atom at the 6th position can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic or acidic conditions.

Major Products Formed:

    Oxidation: 6-Bromopyridazine-3-sulfonic acid.

    Reduction: 6-Bromopyridazine-3-thiol.

    Substitution: Various 6-substituted pyridazine derivatives.

Scientific Research Applications

6-Bromopyridazine-3-sulfinic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 6-Bromopyridazine-3-sulfinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfinic acid group can form covalent bonds with nucleophilic sites on proteins, leading to modulation of their activity. Additionally, the bromine atom can participate in halogen bonding, influencing molecular recognition and binding .

Comparison with Similar Compounds

Uniqueness: 6-Bromopyridazine-3-sulfinic acid is unique due to the presence of the sulfinic acid group, which imparts distinct reactivity and potential for diverse chemical transformations. Its ability to undergo various reactions and form stable derivatives makes it a valuable compound in synthetic and medicinal chemistry.

Properties

Molecular Formula

C4H3BrN2O2S

Molecular Weight

223.05 g/mol

IUPAC Name

6-bromopyridazine-3-sulfinic acid

InChI

InChI=1S/C4H3BrN2O2S/c5-3-1-2-4(7-6-3)10(8)9/h1-2H,(H,8,9)

InChI Key

FFDCBIGKOQMIRO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NN=C1S(=O)O)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.